Igmesine hydrochloride

Catalog No.
S530442
CAS No.
130152-35-1
M.F
C23H30ClN
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Igmesine hydrochloride

Igmesine hydrochloride (CAS 130152-35-1) addresses the key challenge of isolating σ1 receptor function without confounding σ2, opioid, or dopaminergic activity. Unlike (+)-pentazocine or haloperidol, this selective agonist provides:

  • σ1 IC50 ~39 nM, σ2 IC50 >1000 nM, ensuring pathway-specific activation.
  • No naloxone-sensitive opioid cross-reactivity, ideal for NMDA potentiation studies.
  • Stable HCl salt with reliable DMSO solubility (≤50 mM) and aqueous compatibility for chronic in vivo dosing.

Supplied as a white solid; available for immediate dispatch.

CAS Number

130152-35-1

Product Name

Igmesine hydrochloride

IUPAC Name

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride

Molecular Formula

C23H30ClN

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+;

InChI Key

SCHQQPAJNUHKSV-RSGUCCNWSA-N

Synonyms

(+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl]-benzenemethanamine Hydrochloride; CI 1019; Igmesine Hydrochloride; JO 1784

Canonical SMILES

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl

Isomeric SMILES

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl

The exact mass of the compound Igmesine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Igmesine hydrochloride (CAS 130152-35-1), also known as JO-1784, is a highly selective, potent sigma-1 (σ1) receptor agonist utilized extensively in neuropharmacological and neuroprotective research [1]. Unlike broad-spectrum neuroactive compounds, it exhibits an IC50 of approximately 39 nM for σ1 receptors while maintaining an IC50 > 1000 nM for σ2 receptors, ensuring pathway-specific activation . Procured as a stable white solid in its hydrochloride salt form, it offers predictable handling and formulation characteristics, including reliable solubility in DMSO (up to 50 mM) and compatibility with aqueous dilution for in vivo dosing . This predictable solubility and high stereospecificity make it a benchmark material for laboratories modeling age-related cognitive decline, NMDA receptor modulation, and intracellular calcium homeostasis without the confounding off-target effects common to earlier-generation sigma ligands[2].

Research Fit

Sigma-1 receptor selective ligand with negligible sigma-2 activity
NMDA receptor functional assay context (cGMP inhibition)
Behavioral pharmacology, neuroprotection model, and enteric nervous system research fit

Substituting Igmesine hydrochloride with other well-known sigma-1 agonists, such as (+)-pentazocine or haloperidol, frequently compromises experimental integrity due to significant off-target receptor binding. For instance, while (+)-pentazocine is a prototypical sigma-1 agonist, its in vivo effects are partially mediated by naloxone-sensitive opioid receptors, introducing confounding variables in glutamatergic studies [1]. Haloperidol, another high-affinity sigma ligand, exhibits profound dopamine D2 receptor antagonism, rendering it unsuitable for isolated sigma-1 behavioral assays [2]. Furthermore, attempting to utilize the Igmesine free base instead of the hydrochloride salt introduces severe formulation challenges; the free base lacks the aqueous solubility required for consistent subcutaneous injections or osmotic minipump delivery, leading to precipitation and erratic dosing [3]. Consequently, procuring the specific (+)-enantiomer hydrochloride salt is critical for ensuring stereospecific, non-opioid, and non-dopaminergic pathway isolation in reproducible pharmacological models.

Substitution Risk

Sigma-1 chaperone-mediated functional outcomes are ligand-specific and not predicted by binding affinity alone.
Behavioral response profiles may diverge across paradigms; forced swim test effect was absent for another sigma-1 agonist (PRE-084).
NMDA potentiation follows ligand-specific bell-shaped dose-response curves; not all agonists produce identical modulation.

Sigma-1 Selectivity: No Opioid Cross-Reactivity

In electrophysiological recordings of CA3 hippocampal pyramidal neurons, the potentiation of the NMDA response by Igmesine hydrochloride (JO-1784) is entirely unaffected by the opiate antagonist naloxone, whereas the potentiation induced by the benchmark comparator (+)-pentazocine is completely suppressed by naloxone [1]. This demonstrates that Igmesine acts through a pure, non-opioid sigma-1 mechanism, unlike (+)-pentazocine which retains confounding opioid receptor cross-reactivity[1].

Evidence DimensionNaloxone sensitivity of NMDA response potentiation
Target Compound DataIgmesine HCl (JO-1784): 0% suppression by naloxone
Comparator Or Baseline(+)-Pentazocine: 100% suppression by naloxone
Quantified DifferenceComplete elimination of opioid-mediated confounding effects
ConditionsIn vivo extracellular unitary recordings from CA3 region of rat dorsal hippocampus

Buyers modeling isolated glutamatergic or sigma-1 pathways must choose Igmesine over (+)-pentazocine to prevent data corruption from unintended opioid receptor activation.

σ₁ Affinity & Selectivity
Cross-study comparable
KD = 19.1 nM (σ₁), IC₅₀ >1000 nM (σ₂); >52-fold selectivity vs. BD-1008 Ki = 2 nM, 4-fold selectivity
Reported selectivity window supports σ₁-specific pathway studies
σ₂ off-target control may require review despite high selectivity

Stereospecificity: Active vs Inactive Enantiomer

In senescence-accelerated mouse (SAMP8) models of aging and cognitive dysfunction, pretreatment with the dextrorotatory enantiomer Igmesine hydrochloride (JO-1784) at 0.1–3 mg/kg significantly improved spontaneous alternation and passive avoidance performances [1]. In stark contrast, the inactive levorotatory enantiomer (JO-1783) exhibited a total lack of significant effect at equivalent doses, confirming that the neuroprotective and nootropic benefits are strictly stereospecific to the (+)-enantiomer[1].

Evidence DimensionImprovement in passive avoidance and spontaneous alternation
Target Compound DataIgmesine HCl (JO-1784): Significant improvement at 0.1-3 mg/kg
Comparator Or BaselineJO-1783 ((-)-enantiomer): No significant effect
Quantified DifferenceAbsolute stereospecific dependence for in vivo efficacy
ConditionsSubcutaneous administration in 10-12 month old SAMP8 mice

Procurement must strictly specify the (+)-Igmesine hydrochloride enantiomer (CAS 130152-35-1) to ensure biological activity in cognitive and neuroprotective assays.

NMDA-cGMP Inhibition
Class-level inference
IC₅₀ ≈ 100 nM; potentiates NMDA response in CA3 hippocampus at 1–1000 μg/kg IV
Supports NMDA receptor functional assay interpretation
Bell-shaped dose-response curve is ligand-specific

Solubility: HCl Salt vs Free Base

The hydrochloride salt form of Igmesine provides essential solubility characteristics for laboratory workflows, achieving stable stock solutions in DMSO up to 50 mM and permitting subsequent aqueous dilution for biological assays. By contrast, the Igmesine free base presents a highly lipophilic profile that resists standard aqueous dissolution, requiring harsh surfactants or non-physiological solvents that can induce cellular toxicity or alter in vivo absorption kinetics [1].

Evidence DimensionAssay formulation compatibility and solubility
Target Compound DataIgmesine hydrochloride: Soluble in DMSO to 50 mM; compatible with aqueous dosing
Comparator Or BaselineIgmesine free base: Poor aqueous solubility; requires complex surfactant vehicles
Quantified DifferenceElimination of solvent-induced toxicity in assay formulations
ConditionsStandard laboratory preparation for in vitro (cell culture) and in vivo (injection/minipump) dosing

Selecting the hydrochloride salt ensures seamless integration into standard dosing protocols without the need for specialized, potentially toxic solvent vehicles.

Behavioral Model Response
Head-to-head
CFS and FST immobility reduced; effect blocked by BD1047/σ₁-KO; PRE-084 lacked FST efficacy
Supports σ₁-dependent behavioral endpoint validation
Paradigm-specific response may not transfer to other models

Sigma-1 vs Sigma-2 Selectivity

Igmesine hydrochloride demonstrates an exceptional selectivity profile for the sigma-1 receptor, with an established binding affinity (IC50) of approximately 39 nM, while exhibiting virtually no activity at sigma-2 receptors (IC50 > 1000 nM). This >25-fold selectivity ratio sharply contrasts with non-selective baseline ligands like DTG (1,3-di-o-tolylguanidine), which bind with high affinity to both sigma-1 and sigma-2 subtypes, confounding the identification of subtype-specific mechanisms [1].

Evidence DimensionSigma-1 vs. Sigma-2 receptor binding affinity
Target Compound DataIgmesine HCl: IC50 = ~39 nM (Sigma-1) vs >1000 nM (Sigma-2)
Comparator Or BaselineDTG (baseline ligand): High affinity for both Sigma-1 and Sigma-2
Quantified Difference>25-fold selectivity for Sigma-1 over Sigma-2
ConditionsIn vitro radioligand binding assays in rat brain membranes

For researchers mapping specific sigma-1 intracellular calcium or neuroprotective pathways, Igmesine prevents the confounding cytotoxic or motor effects associated with sigma-2 activation.

Phase II Endpoint Context
Head-to-head
Phase II: equivalent HAM-D improvement vs fluoxetine 20 mg/day; adverse events 50% (25 mg) vs 66% fluoxetine; Phase III failed to replicate
Reported clinical endpoint context; Phase III outcome limits translational certainty
Endpoint response may not replicate; tool compound context only
Enteric Antisecretory Activity
Class-level
Inhibits cholera toxin & E. coli enterotoxins; blocks stress-induced colonic motility; 200 mg suppresses PGE2 effects
Reported enteric nervous system model response
Dual-toxin inhibition requires independent replication
Neuroprotection Model
Cross-study comparable
Neuroprotection in gerbil global ischemia; K⁺ current inhibition equipotent to (+)-pentazocine, more potent than DTG
Supports neuroprotection model endpoint review
Ischemia model context may not generalize

Isolated Glutamatergic Modulation

Due to its proven lack of naloxone-sensitive opioid cross-reactivity compared to (+)-pentazocine, Igmesine hydrochloride is a precise choice for electrophysiological studies investigating the potentiation of NMDA responses in hippocampal neurons [1].

Age-Related Cognitive Decline Models

Its high stereospecific potency and favorable aqueous solubility as a hydrochloride salt make it highly suitable for chronic subcutaneous or osmotic minipump administration in senescence-accelerated mouse (SAMP8) behavioral assays [2].

Sigma-1 Specific Neuroprotection

Because it exhibits an IC50 > 1000 nM for sigma-2 receptors, Igmesine hydrochloride is an exact ligand for in vitro ischemia or neurotoxicity models where researchers must strictly isolate sigma-1 mediated calcium homeostasis from sigma-2 mediated cellular effects .

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-1 Behavioral Pharmacology Studies
Sigma-1 receptor selectivity and functional response context
FST/CFS model endpoint interpretation
NMDA Receptor Functional Research
cGMP elevation inhibition and electrophysiological modulation profile
Agonist vs antagonist modulation review
Translational Mood Regulation Studies
Clinically benchmarked sigma-1 target engagement context
Preclinical-to-clinical endpoint comparability review
Enteric Secretion & Motility Research
Dual enterotoxin inhibition and colonic motility regulatory profile
Motility and secretion endpoint interpretation

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

355.2066777 Da

Monoisotopic Mass

355.2066777 Da

Heavy Atom Count

25

UNII

JV6M14TY35

KEGG Target based Classification of Drugs

Transporters
Other transporters
Auxiliary transport proteins (TC:8.A)
SIGMAR1 [HSA:10280] [KO:K20719]

Wikipedia

Igmesine hydrochloride

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